REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([O-:11])=[O:10])[CH:5]=[CH:6][CH:7]=1.[CH3:12]OC(OC)OC>CO>[CH3:12][O:10][C:9](=[O:11])[CH2:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([OH:1])[CH:3]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1)CC(=O)[O-]
|
Name
|
tosic acid monohydrate
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
COC(OC)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residual residue was diluted with diethyl ether
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (eluent: ethyl acetate/hexane (0:100-50:50))
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=CC(=CC=C1)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |